molecular formula C18H16N2O3S B2914111 (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-66-9

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2914111
CAS No.: 897616-66-9
M. Wt: 340.4
InChI Key: PONZTEYFDKNDIC-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with benzoyl chloride to form the benzoylimino derivative. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine, with the reactions carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its ability to form stable interactions with enzyme active sites makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 2-(2-benzoylimino-6-methyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONZTEYFDKNDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.